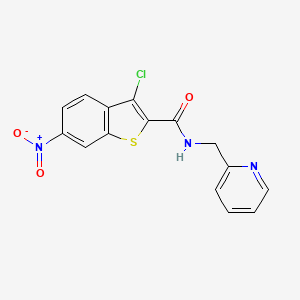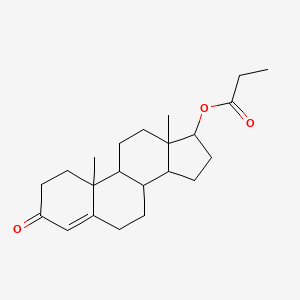
Epitestosterone, propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone propionate is a synthetic androgen and anabolic steroid. It is a testosterone ester and a relatively short-acting prodrug of testosterone in the body. This compound is used mainly in the treatment of low testosterone levels in men and has also been used to treat breast cancer in women . It was the first testosterone ester to be marketed and was introduced for medical use in 1937 .
Preparation Methods
Testosterone propionate can be synthesized through the esterification of testosterone with propionic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature, and the product is purified through crystallization . Industrial production methods involve similar esterification processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Testosterone propionate undergoes various chemical reactions, including:
Hydrolysis: In the body, testosterone propionate is rapidly hydrolyzed into free testosterone.
Oxidation: Testosterone can be oxidized to form 17-keto steroids.
Reduction: Testosterone can be reduced to dihydrotestosterone (DHT).
Substitution: The ester group can be substituted with other functional groups to form different testosterone esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are free testosterone, dihydrotestosterone, and various 17-keto steroids .
Scientific Research Applications
Testosterone propionate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the synthesis and characterization of other testosterone esters.
Biology: Studied for its effects on male reproductive tissues and secondary male characteristics.
Industry: Employed in the development of anabolic steroids and other androgenic compounds.
Mechanism of Action
Testosterone propionate exerts its effects through two main mechanisms:
Activation of the androgen receptor: Testosterone binds to the androgen receptor, which then translocates to the nucleus and regulates the expression of specific genes.
Conversion to estradiol: Testosterone is converted to estradiol, which activates certain estrogen receptors.
These mechanisms lead to the development and maintenance of male reproductive tissues, secondary male characteristics, and overall health and well-being .
Comparison with Similar Compounds
Testosterone propionate is often compared with other testosterone esters such as testosterone cypionate and testosterone enanthate. The key differences include:
Injection frequency: Due to its shorter half-life, testosterone propionate requires more frequent injections (every 2-3 days) compared to testosterone cypionate and testosterone enanthate (every 1-2 weeks).
Metabolism: Testosterone propionate is metabolized faster, leading to quicker but shorter-lasting effects.
Similar compounds include testosterone cypionate, testosterone enanthate, testosterone undecanoate, and testosterone phenylpropionate .
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMMFKSKQVNJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58769-88-3 |
Source


|
| Record name | NSC98537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-{[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)propanoic acid](/img/structure/B11689667.png)
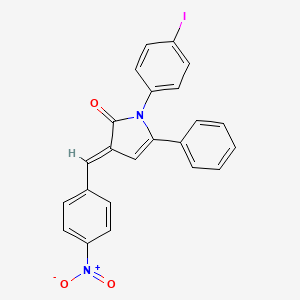
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B11689671.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11689675.png)
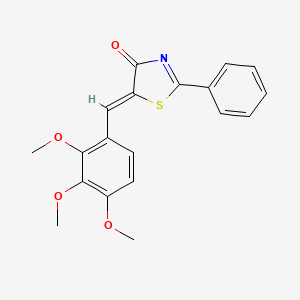
![(5Z)-3-benzyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689678.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11689682.png)
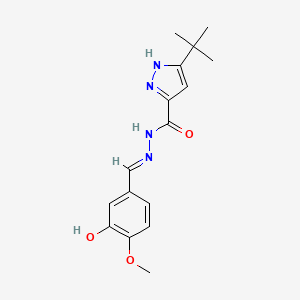
![Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11689700.png)
![{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)
![N,N-diethyl-6-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11689709.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11689727.png)
